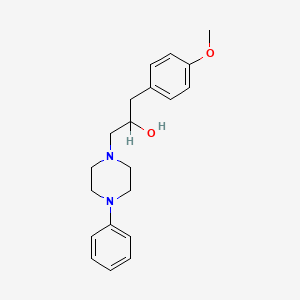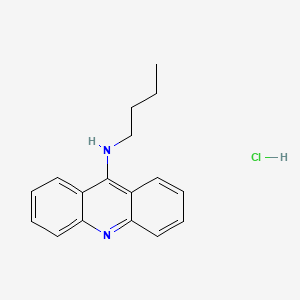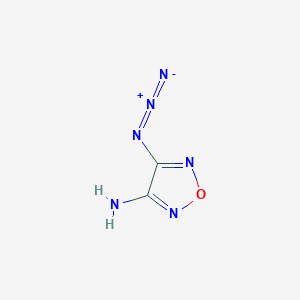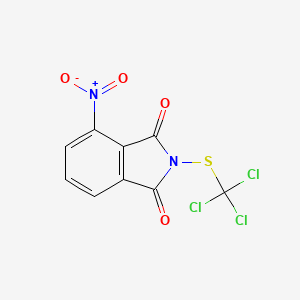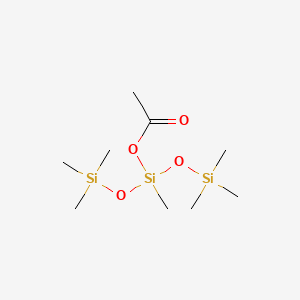
1,3,3,3-Tetramethyl-1-trimethylsilyloxy-1-acetoxy-disiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3,3-Tetramethyl-1-trimethylsilyloxy-1-acetoxy-disiloxane is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of silicon-oxygen bonds and is widely used in various chemical reactions and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,3-Tetramethyl-1-trimethylsilyloxy-1-acetoxy-disiloxane typically involves the hydrosilylation of siloxanes. The process is carried out in a Pyrex temperature-controlled reactor. A catalyst, often platinum, is introduced into the reactor along with a mixture of octamethylcyclotetrasiloxane, hydrogen, and vinyl siloxane in a 2:3:1 ratio. The reactor is evacuated and the mixture is stirred at a constant temperature. The reaction is heated to 70°C for 1.5 hours, and the product is purified using silica gel chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,3,3-Tetramethyl-1-trimethylsilyloxy-1-acetoxy-disiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Reduction: Acts as a reducing agent in the reduction of carboxamides to amines.
Substitution: Involves the replacement of functional groups in organic molecules.
Common Reagents and Conditions
Hydrosilylation: Platinum catalysts, temperatures around 70°C.
Reduction: Platinum-catalyzed, often carried out at room temperature.
Substitution: Various organic reagents, depending on the desired product.
Major Products Formed
Hydrosilylation: Siloxane derivatives.
Reduction: Amines from carboxamides.
Substitution: Functionalized organic compounds.
Aplicaciones Científicas De Investigación
1,3,3,3-Tetramethyl-1-trimethylsilyloxy-1-acetoxy-disiloxane is used in various scientific research fields:
Chemistry: As a reducing agent and in the synthesis of siloxane polymers.
Biology: In the modification of biomolecules for research purposes.
Industry: Used in the production of silicone rubbers, gels, and specialty additives.
Mecanismo De Acción
The compound exerts its effects primarily through its silicon-hydrogen bonds, which are highly reactive. In hydrosilylation reactions, the silicon-hydrogen bond adds across double bonds in organic molecules, forming new silicon-carbon bonds. This reactivity is facilitated by the presence of platinum catalysts, which activate the silicon-hydrogen bond for addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: Similar structure but lacks the acetoxy group.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains vinyl groups instead of acetoxy.
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane: Contains phenyl groups instead of acetoxy.
Uniqueness
1,3,3,3-Tetramethyl-1-trimethylsilyloxy-1-acetoxy-disiloxane is unique due to its acetoxy group, which imparts different reactivity and properties compared to other similar compounds. This makes it particularly useful in specific industrial and research applications where such reactivity is desired.
Propiedades
Número CAS |
72403-64-6 |
|---|---|
Fórmula molecular |
C9H24O4Si3 |
Peso molecular |
280.54 g/mol |
Nombre IUPAC |
[methyl-bis(trimethylsilyloxy)silyl] acetate |
InChI |
InChI=1S/C9H24O4Si3/c1-9(10)11-16(8,12-14(2,3)4)13-15(5,6)7/h1-8H3 |
Clave InChI |
PUDBXKHEIBPXCW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


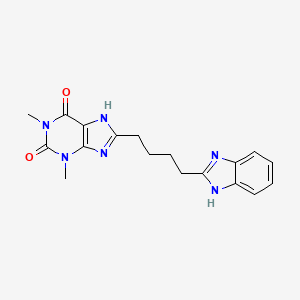
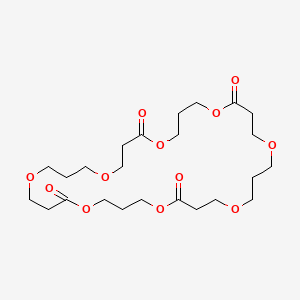

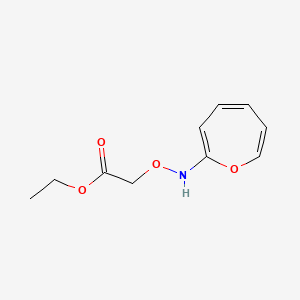
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine](/img/structure/B14453474.png)
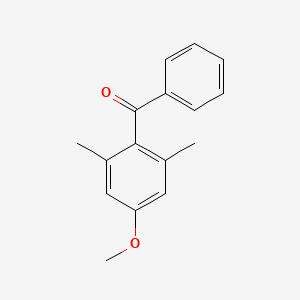
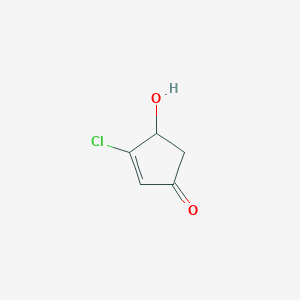
![5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14453491.png)
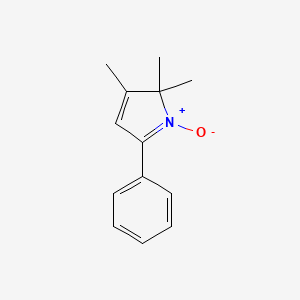
![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
